2-Isopropyloxazole
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Overview
Description
2-Isopropyloxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyloxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the cycloaddition of nitrile oxides to unsaturated compounds is a widely used method. This process is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyloxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing oxazoles.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isopropyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyloxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound selectively inhibits GABA- and glutamate-gated chloride channels, leading to hyper-excitation and subsequent death of target cells.
Pathways Involved: By blocking these channels, this compound disrupts the normal function of neurotransmitters, which is crucial for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
4,5-Dimethyl-2-isopropyloxazole: This compound has similar structural features but differs in its substitution pattern, which affects its chemical reactivity and biological activity.
Uniqueness: 2-Isopropyloxazole is unique due to its specific substitution pattern, which enhances its chemical reactivity and broadens its range of applications in various fields. Its ability to selectively inhibit specific molecular targets makes it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
2-propan-2-yl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIOLMRKUOHMSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374553-32-9 |
Source
|
Record name | 2-(propan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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